molecular formula C11H11NO2 B041588 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde CAS No. 6260-86-2

5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B041588
CAS No.: 6260-86-2
M. Wt: 189.21 g/mol
InChI Key: KDXXXECBTWLZSQ-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Urease Inhibition and Antidiabetic Activity : A study identified a new indole alkaloid, 5-hydroxy-2-methoxy-1-methyl-1H-indole-3-carbaldehyde, as more potent than known compounds in inhibiting urease, with marginal activity against the α-glucosidase enzyme, suggesting potential antidiabetic properties (Hussain et al., 2015).

  • Intermediate in CNS-active Amino Acid Pathways : A method was developed for preparing 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes, which are versatile intermediates in various CNS-active amino acid pathways (Riess et al., 1998).

  • Synthesis of Trisubstituted Indole Derivatives : 1-Methoxy-6-nitroindole-3-carbaldehyde has been used as a versatile electrophile for producing 2,3,6-trisubstituted indole derivatives, indicating its utility in synthesizing novel compounds (Yamada et al., 2009).

  • Breast Cancer Cell Growth Inhibition : 2-phenylindole-3-carbaldehydes with 4-methoxy groups in the 2-phenyl ring have been found to strongly inhibit breast cancer cell growth, likely due to cell cycle arrest in G(2)/M phase due to tubulin polymerization inhibition (Kaufmann et al., 2007).

  • Thermal Stability and Intermolecular Interactions : The synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole revealed good thermal stability up to 215°C (Barakat et al., 2017).

  • Antibacterial Activity : Indole-3-carbaldehyde semicarbazone derivatives showed similar antibacterial activity against Staphylococcus aureus and Bacillus subtilis compared to tetracycline, suggesting their potential as antibacterial agents (Carrasco et al., 2020).

  • Potential Treatment for Cognitive Disorders : The novel 5-HT6 receptor antagonist SUVN-502, which contains a 5-methoxy-1-methyl-1H-indole component, shows potential as a treatment for cognitive disorders, including Alzheimer's disease (Nirogi et al., 2017).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Properties

IUPAC Name

5-methoxy-2-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-10(6-13)9-5-8(14-2)3-4-11(9)12-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXXXECBTWLZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390177
Record name 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6260-86-2
Record name 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phosphorous oxychloride (12.7 ml, 0.136 mol) is added dropwise at 0° C. to dimethylformamide (42.4 ml, 0.544 mol) over 30 minutes. A solution of 5-methoxy-2-methylindole (20 g, 0.124 mol) in 40 ml of DMF is added dropwise over 45 minutes. When 30 ml of the indole solution has been added, it becomes necessary to add 10 ml of DMF to break up the heavy paste which forms. The reaction mixture is then warmed to 35° C. for one hour. After 30 minutes the reaction again becomes too pasty, and 5 ml more of DMF is added. The bath is removed, and 60 g of crushed ice is added quickly to the reaction mixture. The reaction mixture is stirred for 30 minutes followed by addition of 20 ml of water and 40 g of ice. A solution of sodium hydroxide (25 g) in water (200 ml) is added dropwise to the red solution. After the first one-third of this sodium hydroxide solution has been added, the color changes to yellow, and the remainder of the sodium hydroxide solution is added quickly. It is rapidly brought to a boil (100°-120° C.) for 10 minutes, cooled and refrigerated overnight. The solid is filtered and washed four times with cool water. It is dried in a vacuum oven at 50° C. for 22 hours to give 23.0 g (98%) of powdery yellow crystals of pure 5-methoxy-2-methyl-1H-indole-3-carboxaldehyde; mp 190°-191° C.
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
42.4 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To 60 mL of DMF at 0° C. was added 10.1 mL of phosphorous oxychloride dropwise. The resulting solution was stirred 10 min at 0° C., then was treated dropwise with a solution of 5-methoxy-2-methylindole (16.2 g, 100 mmol) in 25 mL of DMF. The orange solution was wanned to 40° C. for 45 min, then cooled and quenched with ice. The mixture was then poured into 300 mL of ice water and treated with 100 mL of 10N NaOH. The resulting slurry was heated to reflux for 4 h, then cooled and filtered. The solid was rinsed with water and air-dried to give 18.7 g of the title compound.
Quantity
16.2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methoxy-2-methyl-1H-indole-3-carbaldehyde
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Reactant of Route 6
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